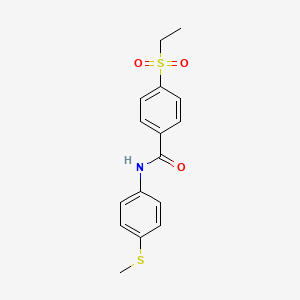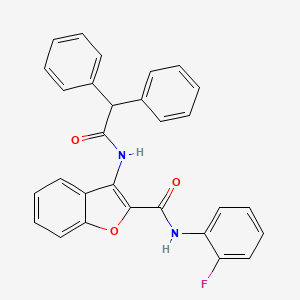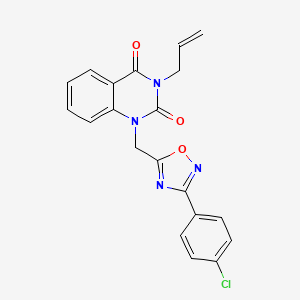![molecular formula C22H20N4O B2968772 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea CAS No. 1448047-05-9](/img/structure/B2968772.png)
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Synthesis Analysis
The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .科学的研究の応用
Synthesis and Structural Analysis
Derivatives of imidazo[1,2-a]pyridine, including compounds structurally related to 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea, have been synthesized and characterized, revealing their significant roles in chemical and pharmaceutical fields. These compounds have been confirmed as core fragments of various drug molecules. Studies have reported on the design, synthesis, and crystal structure analysis, demonstrating their molecular structures through various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. Theoretical calculations based on density functional methods have been used to optimize molecular structures, consistent with experimental findings. This level of detailed structural analysis supports the understanding of molecular interactions, stability, and reactivity of these compounds (Chen et al., 2021).
Optical and Material Applications
Research has also extended into the optical properties of imidazo[1,2-a]pyridine derivatives, showcasing their potential in developing new luminescent materials. For instance, one study focused on synthesizing a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, revealing their absorption and fluorescence spectra characteristics. These derivatives exhibited remarkable Stokes' shift range and quantum yields, highlighting their utility in creating luminescent low-cost materials (Volpi et al., 2017).
Pharmaceutical and Biological Interest
The imidazo[1,2-a]pyridine scaffold has been recognized for its versatility in generating new types of stable N-heterocyclic carbenes, which have applications in pharmaceutical chemistry and catalysis (Alcarazo et al., 2005). Another aspect of research has focused on the pharmacological properties of imidazo[1,2-a]pyridine analogues, discussing their roles as enzyme inhibitors, receptor ligands, and anti-infectious agents, which underscores the therapeutic potential of these compounds (Enguehard-Gueiffier & Gueiffier, 2007).
作用機序
Target of Action
The primary target of the compound “1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea” is the KRAS G12C protein . This protein plays a crucial role in cell signaling pathways that control cell growth and differentiation. Mutations in this protein are often associated with various types of cancer .
Mode of Action
The compound interacts with its target, the KRAS G12C protein, through a covalent bond . This interaction results in the inhibition of the protein’s function, disrupting the signaling pathways it is involved in .
Biochemical Pathways
The compound affects the RAS signaling pathway, which is involved in cell growth and differentiation . By inhibiting the KRAS G12C protein, the compound disrupts this pathway, potentially leading to the inhibition of cancer cell growth .
Result of Action
The result of the compound’s action is the inhibition of the KRAS G12C protein, which disrupts the RAS signaling pathway . This disruption can lead to the inhibition of cancer cell growth, making the compound a potential anticancer agent .
特性
IUPAC Name |
1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methylphenyl)-1-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-17-9-5-6-12-20(17)24-22(27)26(18-10-3-2-4-11-18)16-19-15-23-21-13-7-8-14-25(19)21/h2-15H,16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXIQDVFGDAABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B2968689.png)


![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;dihydrochloride](/img/structure/B2968693.png)
![(5-Fluoropyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2968695.png)

![N-(2-bromo-4-methylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2968699.png)

![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2968702.png)


![2-[4-Hydroxy-6-(hydroxymethyl)-2-[(1R,4S,6R,8S,9S,12S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2968709.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2968711.png)
